N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by the reaction with 4-chlorophenyl isothiocyanate to form the intermediate compound. The final step involves the reaction of this intermediate with 4-methylbenzoyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- N-(1,3-benzothiazol-2-yl)-1-naphthamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-methylbenzoyl)thiourea stands out due to its unique combination of a benzothiazole ring, a chlorophenyl group, and a carbamothioyl linkage. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16ClN3OS2 |
---|---|
Molecular Weight |
438 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H16ClN3OS2/c1-13-6-8-14(9-7-13)20(27)26-22(28)24-15-10-11-17(23)16(12-15)21-25-18-4-2-3-5-19(18)29-21/h2-12H,1H3,(H2,24,26,27,28) |
InChI Key |
LRCUEDGPQOYTOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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